

# A Technical Guide to the Synthesis and Purification of Amino-PEG4-Boc

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## Compound of Interest

Compound Name: Amino-PEG4-Boc

Cat. No.: B605463

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This in-depth technical guide provides a comprehensive overview of the synthesis and purification of **Amino-PEG4-Boc**, a critical heterobifunctional linker used extensively in bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed experimental protocol for its synthesis via selective mono-protection of a symmetrical diamine and subsequent purification to achieve high purity.

## Introduction

**Amino-PEG4-Boc**, also known as tert-butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a valuable chemical tool possessing a terminal primary amine and a Boc-protected amine, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Boc (tert-butoxycarbonyl) protecting group allows for orthogonal chemistry, enabling the selective reaction of the free amine with various functional groups. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a robust and scalable method for the synthesis and purification of this important linker.

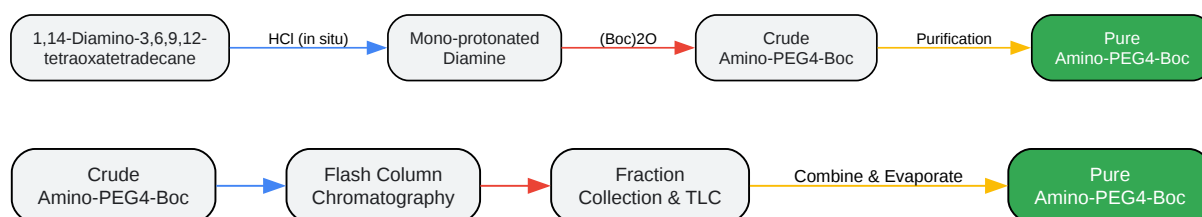
## Synthesis of Amino-PEG4-Boc

The synthesis of **Amino-PEG4-Boc** is achieved through the selective mono-Boc protection of the corresponding symmetrical diamine, 1,14-diamino-3,6,9,12-tetraoxatetradecane. The key to achieving mono-protection lies in the differentiation of the two primary amine groups. This is

accomplished by the protonation of one amine group with an acid, rendering it non-nucleophilic and unable to react with the Boc-anhydride.

## Synthesis Pathway

The logical workflow for the synthesis of **Amino-PEG4-Boc** is depicted below. The process begins with the selective protection of one of the primary amines of the diamine starting material, followed by a purification step to isolate the desired mono-protected product.



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